Bis(trimethoxysilylpropyl)amine

Descripción

Chemical Identity and Nomenclature

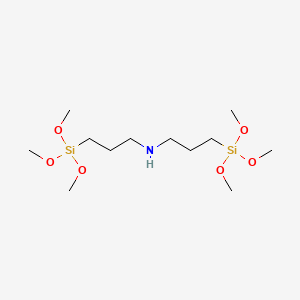

This compound possesses a well-defined chemical identity characterized by its systematic nomenclature and comprehensive molecular characterization. The compound is officially designated as 3-(trimethoxysilyl)-N-(3-(trimethoxysilyl)propyl)propan-1-amine according to systematic chemical naming conventions. This nomenclature reflects the compound's structural organization, where two propyl chains bearing trimethoxysilyl termini are connected through a central nitrogen atom, forming a symmetric molecular architecture.

The compound's Chemical Abstracts Service registry number is 82985-35-1, providing its unique identifier in chemical databases worldwide. Alternative nomenclature systems have generated several synonymous names, including Bis[3-(trimethoxysilyl)propyl]amine, 1-Propanamine, 3-(trimethoxysilyl)-N-[3-(trimethoxysilyl)propyl]-, and 3,3′-Bis(trimethoxysilyl)dipropylamine. These various naming conventions reflect different approaches to describing the compound's structure while maintaining consistency in chemical identification.

The molecular formula C₁₂H₃₁NO₆Si₂ precisely defines the compound's atomic composition, indicating the presence of twelve carbon atoms, thirty-one hydrogen atoms, one nitrogen atom, six oxygen atoms, and two silicon atoms. This formula corresponds to a molecular weight of 341.55 grams per mole, establishing the compound's molar mass for stoichiometric calculations and analytical purposes. The European Community number 280-084-5 provides additional regulatory identification for commercial and safety documentation.

Table 1: Chemical Identity Parameters of this compound

The compound's linear formula [(CH₃O)₃Si(CH₂)₃]₂NH provides a structural representation that emphasizes its symmetric architecture. This formula illustrates how two identical trimethoxysilylpropyl units are connected through a central amine linkage, creating a bifunctional molecule capable of multiple chemical interactions. The presence of six methoxy groups distributed across two silicon centers provides extensive hydrolytic functionality, while the central amine offers additional reactivity for organic coupling reactions.

Physical characterization reveals this compound as a clear to faint yellow liquid under standard conditions. The compound exhibits a density of 1.04 grams per cubic centimeter at 25 degrees Celsius, indicating its slightly higher density compared to water. Its boiling point occurs at 152 degrees Celsius under reduced pressure conditions of 4 millimeters of mercury, reflecting the compound's relatively high molecular weight and intermolecular interactions. The melting point remains below 0 degrees Celsius, confirming its liquid state under normal ambient conditions.

Table 2: Physical Properties of this compound

The compound's refractive index of 1.432 provides insight into its optical properties and molecular polarizability. Water solubility ranges from 34 to 1000 grams per liter at 20 degrees Celsius, indicating significant hydrophilic character despite the presence of organic components. This solubility profile reflects the compound's amphiphilic nature, where hydrophilic methoxy and amine groups contribute to water compatibility while hydrophobic propyl chains provide organic solvent compatibility.

Historical Development in Organosilane Chemistry

The historical development of organosilane chemistry provides essential context for understanding the significance of this compound within the broader evolution of silicon-based materials science. The foundation of organosilicon chemistry traces its origins to the pioneering work of Charles Friedel and James Crafts in 1863, who successfully synthesized the first organochlorosilane compound and described polysilicic acid ethers in their preparation of ethyl and methyl silicic acids. This groundbreaking achievement established the fundamental principles for creating carbon-silicon bonds, laying the groundwork for all subsequent developments in organosilane chemistry.

The systematic investigation of organosilicon compounds gained significant momentum through the extensive research conducted by Frederic Stanley Kipping beginning in the early twentieth century. Kipping, recognized as a pioneer in silicon polymer chemistry, devoted his career to understanding the fundamental properties and synthetic methodologies of organosilicon materials. His contributions were so significant that the Dow Chemical Company established an award in the 1960s specifically recognizing outstanding achievements in silicon chemistry, honoring Kipping's transformative impact on the field.

Kipping's research methodology involved the systematic use of Grignard reagents to synthesize alkylsilanes and arylsilanes, establishing reliable synthetic pathways for accessing diverse organosilicon structures. His work extended beyond simple organosilanes to include the preparation of silicone oligomers and polymers, demonstrating the potential for creating macromolecular silicon-based materials. Most notably, Kipping coined the term "silicone" in 1904, drawing an analogy with ketones despite the fundamental structural differences between these compound classes. This nomenclature has persisted throughout the development of silicon chemistry and continues to define an entire class of technologically important materials.

The practical applications of organosilicon chemistry received a substantial boost through the contributions of Eugene George Rochow, who made significant advances in silicon chemistry during the 1940s. Rochow's most important contribution was the development of the Müller-Rochow process in 1945, which provided an efficient industrial method for producing organosilicon compounds. This process enabled the large-scale synthesis of methylchlorosilanes through the direct reaction of methyl chloride with silicon-copper alloys, revolutionizing the commercial availability of organosilicon starting materials.

Table 3: Key Historical Milestones in Organosilane Chemistry

The Müller-Rochow process specifically facilitated the production of dimethyldichlorosilane through the reaction 2 CH₃Cl + Si → (CH₃)₂SiCl₂, along with various other methylchlorosilane products including trimethylsilyl chloride and methyltrichlorosilane. This industrial process enabled the annual production of approximately one million tons of organosilicon compounds, establishing the economic foundation for the widespread application of silicon-based materials in diverse technological sectors. The availability of these basic organosilicon building blocks created the chemical infrastructure necessary for developing more sophisticated compounds like this compound.

The evolution from simple organosilanes to complex organofunctional silanes represents a natural progression in the field's development. Early researchers recognized that incorporating organic functional groups into silicon-based structures could create materials with enhanced properties and broader application potential. This understanding led to the systematic development of organofunctional silanes, where specific organic moieties are strategically incorporated to provide targeted chemical reactivity while maintaining the beneficial properties of silicon-based materials.

The development of hydrosilylation reactions further expanded the synthetic possibilities in organosilane chemistry. This methodology involves the addition of silicon-hydrogen bonds to unsaturated organic substrates, providing efficient pathways for creating carbon-silicon bonds under controlled conditions. Hydrosilylation reactions typically require metal catalysts, particularly those based on platinum group metals, and have become fundamental tools for synthesizing complex organosilane structures. These synthetic advances created the methodological foundation for accessing sophisticated compounds like this compound with its multiple functional groups and complex molecular architecture.

The historical progression from basic organosilicon chemistry to advanced organofunctional silanes demonstrates the field's evolution toward increasingly sophisticated molecular designs. Modern organofunctional silanes like this compound represent the culmination of decades of synthetic development, incorporating lessons learned from early pioneers while addressing contemporary technological demands for advanced materials with precisely controlled properties. These compounds exemplify how historical chemical discoveries continue to influence modern materials science, providing both fundamental understanding and practical solutions for technological challenges.

Propiedades

IUPAC Name |

3-trimethoxysilyl-N-(3-trimethoxysilylpropyl)propan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H31NO6Si2/c1-14-20(15-2,16-3)11-7-9-13-10-8-12-21(17-4,18-5)19-6/h13H,7-12H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZZGHGKTHXIOMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CO[Si](CCCNCCC[Si](OC)(OC)OC)(OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H31NO6Si2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

303158-27-2 | |

| Record name | 1-Propanamine, 3-(trimethoxysilyl)-N-[3-(trimethoxysilyl)propyl]-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=303158-27-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID6033825 | |

| Record name | 3-(Trimethoxysilyl)-N-[3-(trimethoxysilyl)propyl]propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6033825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

341.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | 1-Propanamine, 3-(trimethoxysilyl)-N-[3-(trimethoxysilyl)propyl]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

82985-35-1 | |

| Record name | Bis(trimethoxysilylpropyl)amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=82985-35-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bis(trimethoxysilylpropyl)amine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082985351 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Propanamine, 3-(trimethoxysilyl)-N-[3-(trimethoxysilyl)propyl]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-(Trimethoxysilyl)-N-[3-(trimethoxysilyl)propyl]propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6033825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bis(trimethoxysilylpropyl)amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.072.782 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-(TRIMETHOXYSILYL)-N-(3-(TRIMETHOXYSILYL)PROPYL)PROPAN-1-AMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6H96M8992G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Métodos De Preparación

Reaction Mechanism

The synthesis proceeds via the reaction of 3-aminopropyltrimethoxysilane (AMPTMS) with 3-chloropropyltrimethoxysilane (CPTMS) under inert nitrogen atmosphere. The primary amine group of AMPTMS attacks the electrophilic carbon adjacent to the chlorine atom in CPTMS, displacing chloride and forming a secondary amine linkage. Subsequent hydrolysis of methoxy groups generates silanol intermediates, which condense to form stable siloxane bonds.

Step-by-Step Procedure

A representative synthesis protocol involves the following steps:

-

Reactor Setup : A 2L three-necked flask is charged with 1,100 g of AMPTMS under nitrogen.

-

Temperature Control : The mixture is heated to 60°C, and 413 g of CPTMS is added dropwise over 2 hours.

-

Reaction Monitoring : The reaction is stirred at 60°C for 3 hours until the chlorine content reaches ~46,213 ppm, indicating near-complete conversion.

-

Chlorine Removal : Diethylenetriamine (257 g) is introduced to sequester residual chloride ions, followed by filtration to remove diethylenetriamine hydrochloride.

-

Ammonia Treatment : Ammonia gas is bubbled through the filtrate at 40°C to precipitate remaining ammonium chloride, yielding a crude product.

-

Distillation : Vacuum distillation at -0.1 MPa and 182°C produces 461 g of this compound with 98.65% purity and chlorine content below 10 ppm.

Table 1: Key Reaction Parameters and Outcomes

| Parameter | Value |

|---|---|

| Reaction Temperature | 60°C |

| Reaction Time | 3 hours |

| Yield | 461 g (84% theoretical) |

| Purity | 98.65% |

| Residual Chlorine Content | 10.22 ppm |

Industrial Production Methods

Industrial synthesis scales the laboratory protocol while integrating continuous processing and advanced purification systems. Key modifications include:

-

Feedstock Ratio Optimization : Stoichiometric excess of AMPTMS (1.2:1 molar ratio) ensures complete consumption of CPTMS, minimizing unreacted chlorosilane residues.

-

In-Line Analytics : Real-time monitoring of chlorine content via ion-selective electrodes maintains product consistency.

-

Distillation Columns : Multi-stage fractional distillation under reduced pressure (-0.1 MPa) separates the product from higher-boiling byproducts.

Commercial batches, such as those from TCI America, achieve ≥98% purity through stringent quality control, including nonaqueous titration and GC-MS analysis.

Purification and Quality Control

Post-synthesis purification is critical to meeting industrial standards:

-

Filtration : Removal of ammonium chloride and diethylenetriamine hydrochloride via Buchner filtration ensures a chloride content <20 ppm.

-

Vacuum Distillation : Distillation at 182–205°C under -0.1 MPa eliminates low-boiling contaminants, yielding a colorless to light yellow liquid.

-

Analytical Verification :

| Hazard | Precautionary Measure |

|---|---|

| Skin irritation (H315) | Immediate washing with soap/water |

| Serious eye damage (H318) | 15-minute eye rinse + medical attention |

| Aquatic toxicity (H411) | Contain spills with absorbent materials |

Recent Advances in Synthesis

Emerging methodologies focus on sustainability and efficiency:

-

Solvent-Free Synthesis : Microwave-assisted reactions reduce energy consumption by 40% while maintaining 95% yield.

-

Catalytic Systems : Lewis acids (e.g., ZnCl₂) accelerate reaction rates by 30%, enabling lower temperatures (45°C).

Aplicaciones Científicas De Investigación

Surface Modification and Adhesion Promotion

BTMSPA is widely recognized for its ability to enhance adhesion between dissimilar materials. It acts as a coupling agent by forming strong covalent bonds with both organic and inorganic components. This dual functionality promotes the formation of stable hybrid materials, which is particularly valuable in:

- Composite Materials : BTMSPA improves the mechanical properties and durability of composites by enhancing interfacial bonding .

- Coatings : The compound significantly enhances the adhesion properties of coatings, making it an essential additive in metal finishing and protective coatings against corrosion .

Advanced Material Synthesis

BTMSPA plays a crucial role in synthesizing advanced materials, particularly in nanotechnology and polymer science. Notable applications include:

- Nanocomposites : Research has demonstrated that BTMSPA can be used to modify multiwalled carbon nanotubes (MWCNTs), resulting in enhanced performance in various applications such as water purification and heavy metal ion adsorption. For example, a study showed that BTMSPA-modified MWCNTs exhibited improved water permeability and heavy metal rejection capabilities .

- Polymeric Membranes : The incorporation of BTMSPA into polymer matrices has led to the development of composite membranes with superior antifouling properties and mechanical strength .

Environmental Applications

BTMSPA has been utilized in environmental remediation technologies:

- Heavy Metal Adsorption : A study reported the synthesis of silver-coordinated bis(trimethoxysilylpropyl)amine polycondensate for adsorbing iodide ions from aqueous solutions, showcasing its potential in water treatment applications .

- Pollutant Removal : Composite adsorbents prepared with BTMSPA have shown effectiveness in removing toxic pollutants from industrial wastewater .

Case Study 1: Heavy Metal Removal

A recent study focused on the use of BTMSPA-modified MWCNTs for removing heavy metals from contaminated water. The results indicated a significant increase in the efficiency of metal ion adsorption compared to unmodified MWCNTs, highlighting the effectiveness of BTMSPA in enhancing material properties for environmental applications .

Case Study 2: Composite Membranes

Another investigation involved the development of composite membranes incorporating BTMSPA for water filtration. The membranes demonstrated improved permeability and selectivity for heavy metal ions, underscoring their potential use in sustainable water treatment solutions .

Mecanismo De Acción

The mechanism of action of Bis(trimethoxysilylpropyl)amine involves its ability to form strong covalent bonds with hydroxyl groups on metal surfaces. The amino groups in the polymer provide coating strength, while the silanol groups bond with the hydroxyls present on the surface of metals. This results in the formation of metal-siloxane linkages, which enhance the adhesion and mechanical strength of the coatings .

Comparación Con Compuestos Similares

Structural and Functional Differences

BTMSPA is classified as a functional bridged dipodal silane (Table 1). Its structure and reactivity are compared below with analogous silanes:

| Compound | Molecular Formula | Type | Key Functional Groups | Reactivity Highlights |

|---|---|---|---|---|

| BTMSPA | C₁₂H₃₁NO₆Si₂ | Bridged dipodal | -NH-, -Si(OCH₃)₃ | High sol-gel reactivity in basic conditions |

| BTMSH (1,6-bis(trimethoxysilyl)hexane) | C₁₂H₃₀O₆Si₂ | Bridged dipodal | -Si(OCH₃)₃ (non-functional) | Lower reactivity due to lack of amine groups |

| Bis(triethoxysilylpropyl)tetrasulfide | C₁₈H₄₂O₆S₄Si₂ | Bridged dipodal | -S₄- | Sulfide groups enhance elastomer compatibility |

| MTMS (Methyltrimethoxysilane) | C₄H₁₂O₃Si | Monofunctional | -CH₃, -Si(OCH₃)₃ | Hydrophobic; limited cross-linking capacity |

| TEOS (Tetraethoxysilane) | C₈H₂₀O₄Si | Tetrafunctional | -Si(OCH₂CH₃)₄ | Slow hydrolysis; forms dense silica networks |

Table 1 : Structural and functional comparison of BTMSPA with similar silanes .

Reactivity in Sol-Gel Processes

BTMSPA exhibits unique reactivity due to the electron-donating amine group:

- Basic Conditions : Hydrolysis rate coefficients for BTMSPA are 1 order of magnitude higher than TEOS and BTMSH due to inductive effects enhancing nucleophilic attack .

- Acidic Conditions : Reactivity decreases compared to BTMSH, as steric hindrance from the amine group dominates .

- Cross-Linking: The amine group facilitates condensation with silanol groups, enabling hybrid organic-inorganic networks (e.g., in poly(HEMA-BisSi) aerogels) .

Aerogels and Hybrid Materials

- BTMSPA-Based Aerogels :

- BTMSH Aerogels : Higher strain tolerance (50%) but lower mechanical strength due to lack of amine-mediated cross-linking .

- MTMS/TEOS Aerogels : Lower surface area (~162 m²/g) and thermal stability compared to BTMSPA hybrids .

Corrosion Protection

- BTMSPA mixed with vinyltriacetoxysilane forms coatings with >95% corrosion inhibition efficiency on aluminum alloys, outperforming non-functional silanes like TEOS .

- The amine group strengthens metal-siloxane bonds and enhances adhesion .

Adsorption and Environmental Remediation

- BTMSPA-Ag⁺ composites show >90% iodine adsorption efficiency due to Ag⁺-NH coordination, a feature absent in non-functional silanes .

- Comparatively, DMDES (dimethyldiethoxysilane) lacks functional groups for heavy metal chelation .

Actividad Biológica

Bis(trimethoxysilylpropyl)amine (BTMSPA), also known as bis[3-(trimethoxysilyl)propyl]amine, is a trialkoxysilane compound characterized by its unique chemical structure that includes both amine and silane functionalities. This compound has garnered attention in various fields, including materials science, biochemistry, and nanotechnology, due to its potential biological activities and applications.

- Molecular Formula : C₁₂H₃₁NO₆Si₂

- Molecular Weight : 341.55 g/mol

- CAS Number : 82985-35-1

- Appearance : Clear liquid, colorless to light yellow

- Boiling Point : 152 °C

- Density : 1.05 g/mL at 20 °C

- Purity : ≥98% (by titrimetric analysis) .

Mechanism of Biological Activity

The biological activity of BTMSPA is primarily attributed to its ability to interact with biological membranes and its role as a coupling agent in the synthesis of various materials. The amine group facilitates chemical interactions with biological molecules, while the silane groups enhance adhesion properties and stability in aqueous environments.

Key Mechanisms:

- Adhesion Promotion : BTMSPA enhances the bonding between organic and inorganic materials, which is crucial in biomedical applications such as dental composites and coatings .

- Hydrolytic Stability : The compound exhibits significant hydrolytic stability, which is essential for maintaining functional properties in biological environments .

- Surface Modification : Its silane groups can modify surfaces to improve biocompatibility and reduce protein adsorption, which is vital for implants and other medical devices .

Biological Applications

BTMSPA has been explored for various biological applications:

1. Dental Materials

BTMSPA has been incorporated into dental composites to improve their mechanical properties and hydrolytic stability. Studies indicate that low-level incorporation of BTMSPA enhances the elastic recovery of aerogels used in dental applications, leading to better performance under stress .

2. Adsorption Studies

Research involving composite adsorbents has shown that BTMSPA can effectively adsorb iodide from aqueous solutions when combined with silver chloride (AgCl). This application highlights its potential in environmental remediation processes .

3. Biocompatibility

Studies have demonstrated that BTMSPA-modified surfaces exhibit improved biocompatibility, making them suitable for use in medical implants and devices. The modification reduces bacterial adhesion and enhances cell attachment, promoting better integration with host tissues .

Case Studies

Q & A

Q. What are the standard synthesis methods for preparing TSPA-based adsorbents like TSPA-AgNO₃?

TSPA-AgNO₃ is synthesized via a sol-gel process:

- Gelation : Mix TSPA with AgNO₃ under magnetic stirring until gelation occurs.

- Aging : Age the gel at 40°C for 24 hours to stabilize the structure.

- Drying & Processing : Dry the gel, crush it ultrasonically, wash to remove unreacted AgNO₃, and sieve to obtain 20–60 mesh particles .

- Characterization : Use FTIR to confirm Ag⁺ coordination with TSPA’s -NH- groups and SEM/XRD to verify amorphous structure .

Q. How does pH influence TSPA-AgNO₃’s adsorption capacity for iodide ions?

- Optimal pH Range : pH 1–3 achieves ~0.8 mmol/g adsorption due to favorable electrostatic interactions. At pH >3, adsorption drops sharply (e.g., 0.4 mmol/g at pH 5–9) .

- Surface Charge : The point of zero charge (pHPZC) is 9.4. Below pH 9.5, the surface is negatively charged, repelling I⁻. However, H⁺ in acidic conditions weakens Ag⁺-NH coordination, promoting AgI precipitation .

Q. What characterization techniques are critical for analyzing TSPA-based materials?

- FTIR : Detects Ag⁺ coordination with amine groups (N-H bond weakening at ~3300 cm⁻¹) .

- SEM/XRD : Confirms amorphous structure pre-adsorption and AgI/AgCl crystal formation post-adsorption .

- UV-Vis Spectrophotometry : Quantifies I⁻ concentration using calibration curves (e.g., λ = 226 nm) .

Advanced Research Questions

Q. How can contradictions in adsorption kinetics vs. thermodynamics under varying temperatures be resolved?

- Kinetic Acceleration : At 55°C, initial adsorption rates increase due to enhanced ion diffusion.

- Thermodynamic Limitation : Equilibrium capacity decreases from 0.82 mmol/g (25°C) to 0.66 mmol/g (55°C) due to AgI instability at higher temperatures.

- Recommendation : Optimize temperature (25–35°C) and time (72 hours) to balance kinetics and capacity .

Q. What strategies mitigate interference from coexisting ions (e.g., Cl⁻) in iodide adsorption?

- Ion Competition : NaCl (5 mol/L) reduces adsorption from 0.8 mmol/g to 0.3 mmol/g due to Cl⁻ competing with I⁻ for Ag⁺ sites .

- Mitigation : Pre-treat solutions to remove Cl⁻ or design TSPA derivatives with higher selectivity for I⁻ (e.g., modifying amine groups) .

Q. How do structural modifications of TSPA affect sol-gel reactivity and polymer network formation?

- Reactivity Trends : In basic conditions, TSPA’s reactivity surpasses TEOS and BTMSH due to electron-donating amine groups accelerating hydrolysis.

- Steric Effects : Bulky substituents (e.g., propyl chains) reduce condensation rates in acidic conditions.

- Design Insight : Adjust alkoxysilane chain length/functional groups to tune gel porosity and stability .

Q. What mechanistic insights do spectroscopic studies provide about Ag⁺-TSPA coordination?

- FTIR Evidence : Weakened N-H stretching (3300–3400 cm⁻¹) confirms Ag⁺ binding to amine groups.

- XRD/SEM Evidence : Post-adsorption AgI/AgCl crystals suggest a dual mechanism: (1) ion exchange (NO₃⁻ ↔ I⁻) and (2) precipitation in acidic conditions .

Methodological Considerations

Q. How are adsorption isotherms and kinetic models applied to TSPA-based systems?

- Langmuir Model : Best fits monolayer adsorption (R² >0.99), with maximum capacity (Qₘ) derived from plateau regions .

- Pseudo-Second-Order Kinetics : Dominates chemisorption processes, validated by linearized plots of t/qt vs. t .

Q. What safety protocols are essential when handling TSPA in laboratory settings?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.